(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

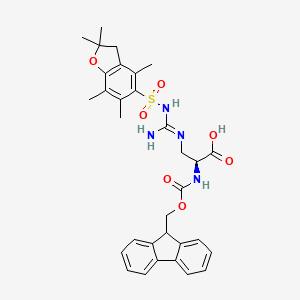

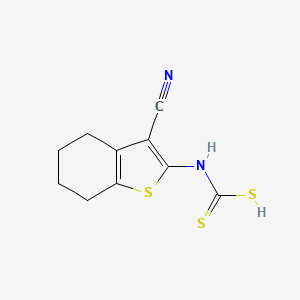

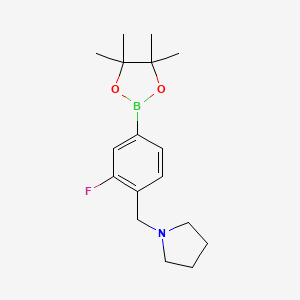

(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH), also known as Fmoc-L-Agp, is a synthetic amino acid with potential applications in the pharmaceutical and biotechnology industries. Fmoc-L-Agp is a derivative of the naturally occurring amino acid L-arginine and has a guanidino group attached to the side chain. This guanidino group is thought to enhance the solubility of the amino acid and make it more suitable for use in drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-(3,(Pbf)Guanidino)-Ala-OH: is primarily used in the synthesis of peptides. The Fmoc group serves as a temporary protection for the amino group during the synthesis process, which is conducted under mild conditions to prevent the degradation of sensitive amino acids . This compound is particularly useful for introducing the guanidino functionality into peptides, which is a common feature in biologically active peptides.

Drug Development

The guanidino group present in this compound mimics the side chain of arginine, an amino acid often found in the active sites of enzymes and receptor-binding sites. This makes Fmoc-(3,(Pbf)Guanidino)-Ala-OH a valuable building block in the development of pharmaceuticals, particularly for drugs that target enzyme interactions or receptor binding .

Tissue Engineering

Recent studies have shown that Fmoc-derivatized peptides can form self-supporting hydrogels. These hydrogels have potential applications in tissue engineering, as they can support cell adhesion, survival, and duplication. The rigidity and self-assembling properties of these gels make them suitable for creating scaffolds that can aid in tissue regeneration .

Bioprinting

The self-assembling nature of Fmoc-derivatized peptides also allows for their use in bioprinting applications. The ability to form stable structures under physiological conditions makes Fmoc-(3,(Pbf)Guanidino)-Ala-OH a candidate for creating three-dimensional biological constructs through additive manufacturing techniques .

Proteomics Research

In proteomics, understanding protein structure and function is crucialFmoc-(3,(Pbf)Guanidino)-Ala-OH can be used to synthesize peptides that mimic protein segments, aiding in the study of protein-protein interactions, enzyme-substrate relationships, and the effects of post-translational modifications .

Peptidomimetics

This compound is also used in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. Peptidomimetics have a variety of applications, including as therapeutic agents that can resist enzymatic degradation, thus offering improved pharmacokinetic properties over natural peptides.

Wirkmechanismus

Target of Action

Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to gram-positive bacteria .

Mode of Action

It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), exhibit weak antibacterial activity against gram-negative bacteria due to their inability to cross the bacterial membrane .

Biochemical Pathways

The antibacterial activity of fmoc conjugated amino acids suggests they may interfere with bacterial cell wall synthesis or other essential processes .

Result of Action

The antibacterial properties of fmoc conjugated amino acids suggest they may lead to bacterial cell death .

Action Environment

The compound is recommended to be stored at 0-8°c , suggesting that temperature may play a role in its stability.

Eigenschaften

IUPAC Name |

(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJRFPSBMLTXSO-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(3,(Pbf)Guanidino)-Ala-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)